molecular formula C9H5BrClNO B1371973 3-Bromo-6-chloroquinolin-4-ol CAS No. 860230-86-0

3-Bromo-6-chloroquinolin-4-ol

Cat. No. B1371973
CAS RN: 860230-86-0
M. Wt: 258.5 g/mol
InChI Key: MGAGUVXHIWPHRK-UHFFFAOYSA-N
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Description

Synthesis Analysis

Quinoline derivatives, including 3-Bromo-6-chloroquinolin-4-ol, are synthesized using various methods. Some of the well-known classical synthesis protocols used for the construction of the principal quinoline scaffold include Gould–Jacob, Friedl¨ander, P fitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular formula of 3-Bromo-6-chloroquinolin-4-ol is C9H5BrClNO . The exact mass is 256.92430 g/mol . The structure of the compound includes a quinoline nucleus, which is a nitrogen-containing bicyclic compound .


Chemical Reactions Analysis

Quinoline derivatives, including 3-Bromo-6-chloroquinolin-4-ol, exhibit important biological activities. They are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Bromo-6-chloroquinolin-4-ol include a molecular weight of 258.50 g/mol . The compound has a topological polar surface area of 29.1 Ų . It has a complexity of 266 .

Scientific Research Applications

Antimicrobial Activity

3-Bromo-6-chloroquinolin-4-ol, like many quinoline derivatives, exhibits significant antimicrobial activity. This compound can be utilized in the development of new antimicrobial agents with improved pharmacodynamic and pharmacokinetic properties. Quinoline derivatives are known to inhibit DNA synthesis in bacteria by targeting DNA gyrase and type IV topoisomerase, leading to bacterial death .

Anticancer Properties

Quinoline compounds have been identified as potential anticancer agents. The structural modification of quinolines, including 3-Bromo-6-chloroquinolin-4-ol, can lead to enhanced therapeutic effects. These compounds can act as inhibitors for various cancer-related pathways, including platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory activity .

Antimalarial Applications

The quinoline nucleus is present in many biologically active compounds, including antimalarial drugs. 3-Bromo-6-chloroquinolin-4-ol may serve as a scaffold for synthesizing new antimalarial agents, potentially offering more effective treatment options against malaria .

Antidepressant and Anticonvulsant Effects

Quinoline derivatives are also explored for their potential use in treating neurological disorders. They may exhibit antidepressant and anticonvulsant effects, which could be beneficial in the treatment of conditions such as depression and epilepsy .

Anti-inflammatory and Antioxidant Activities

The anti-inflammatory and antioxidant properties of quinoline derivatives make them suitable candidates for treating inflammatory diseases. 3-Bromo-6-chloroquinolin-4-ol could be investigated for its efficacy in reducing inflammation and oxidative stress in various medical conditions .

Antiviral and Antimycobacterial Uses

Research has shown that quinolines can have antiviral and antimycobacterial activities. These properties suggest that 3-Bromo-6-chloroquinolin-4-ol could be used in the development of treatments for viral infections and diseases caused by mycobacteria, such as tuberculosis .

Future Directions

The future directions of research on 3-Bromo-6-chloroquinolin-4-ol and other quinoline derivatives are focused on understanding the current status of the quinoline nucleus in medicinal chemistry research . This includes numerous attempts to synthesize and investigate new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .

properties

IUPAC Name

3-bromo-6-chloro-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClNO/c10-7-4-12-8-2-1-5(11)3-6(8)9(7)13/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGAGUVXHIWPHRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=O)C(=CN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70671084
Record name 3-Bromo-6-chloroquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70671084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

860230-86-0
Record name 3-Bromo-6-chloroquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70671084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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